CCR5 Antagonism: Direct Head-to-Head Comparison of Potency in a Functional Cellular Assay
In a direct head-to-head comparison using the same assay platform, 1-(2,4-difluorophenyl)cyclobutan-1-amine demonstrated significantly higher antagonist potency at the human CCR5 receptor than a closely related structural analog. The target compound exhibited an IC50 of 6.50 µM, while the comparator compound showed an IC50 of 37.6 µM [1]. This represents a nearly 6-fold difference in functional activity, a critical threshold for lead optimization in medicinal chemistry.
| Evidence Dimension | CCR5 Antagonist Activity (Functional) |
|---|---|
| Target Compound Data | IC50 = 6.50 µM (6.50E+3 nM) |
| Comparator Or Baseline | Comparator (CHEMBL1817916 / CHEMBL2057819, structural analog): IC50 = 37.6 µM (3.76E+4 nM) |
| Quantified Difference | 6.50 µM vs. 37.6 µM (Target compound is 5.8-fold more potent) |
| Conditions | Human MOLT4 cells expressing CCR5; inhibition of CCL5-induced calcium mobilization after 1 hr using Fluo-4-AM dye |
Why This Matters
This direct comparative data provides a clear, quantitative rationale for selecting the 2,4-difluorophenyl isomer over its less potent analog for any CCR5-targeted research program.
- [1] BindingDB Entry BDBM50351144 (CHEMBL1817909 / CHEMBL2057810) and BDBM50351151 (CHEMBL1817916 / CHEMBL2057819). Antagonist activity at human CCR5 receptor in MOLT4 cells. View Source
